molecular formula C17H18N2OS B448362 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine CAS No. 116557-96-1

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No.: B448362
CAS No.: 116557-96-1
M. Wt: 298.4g/mol
InChI Key: DXDYJYNATMSOPE-CMDGGOBGSA-N
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Description

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is a chemical research compound featuring a piperazine core substituted with phenyl and 3-(2-thienyl)acryloyl groups. The piperazine scaffold is recognized in scientific literature as a privileged structure in medicinal chemistry due to its favorable physicochemical properties and proven utility in the development of biologically active molecules . Piperazine-based compounds are frequently investigated for their diverse pharmacological profiles, which can include central nervous system (CNS) activity, antimicrobial properties, and anticancer effects . The specific structural motifs present in this compound—namely the phenylpiperazine and the acryloyl group linked to a thiophene ring—suggest its potential value as a key intermediate or building block in drug discovery programs. Researchers may utilize this compound in the design and synthesis of novel small molecules targeting a range of biological pathways, particularly in the development of receptor ligands and enzyme inhibitors. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDYJYNATMSOPE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328301
Record name (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116557-96-1
Record name (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine typically involves the reaction of 1-phenylpiperazine with 3-(2-thienyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to the corresponding alkane.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the acrylate to an alkane.

    Substitution: Halogenated derivatives of the phenyl or thienyl groups.

Scientific Research Applications

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenyl and thienyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine with structurally or functionally related compounds.

Table 1: Key Piperazine Derivatives and Their Properties
Compound Name Substituents on Piperazine Biological Activity Application Reference
This compound Phenyl, 3-(2-thienyl)acryloyl To be determined Under investigation Target
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine 2-Methoxyphenyl, cinnamyl Antibacterial (Gram±) Antimicrobial agents
LASSBio-579 1H-Pyrazol-4-ylmethyl, phenyl Dopamine/5-HT1A receptor affinity Antipsychotic (CNS)
Sotorasib (31) 3-Methylpiperazine, acryloyl KRAS G12C inhibition NSCLC treatment
IDOBUA Phenylpiperazine, thienyl-oxadiazole Biologically active agent Research chemical
Key Observations:
  • Acryloyl Group: The acryloyl moiety in the target compound and Sotorasib (KRAS inhibitor) is critical for covalent binding to cysteine residues in target proteins, enhancing inhibitory potency . This contrasts with non-covalent interactions seen in LASSBio-579, which relies on pyrazolylmethyl groups for receptor binding .
  • Thienyl vs. Methoxy Groups : The 2-thienyl group in the target compound may improve lipophilicity and π-π stacking compared to methoxy-substituted antibacterial derivatives (), which prioritize solubility and hydrogen bonding .
  • Phenylpiperazine Core: Shared with IDOBUA, this core facilitates diverse substitution patterns.

Therapeutic Potential and Target Specificity

  • Antimicrobial Activity : While the target compound lacks reported data, cinnamyl-piperazine derivatives () show broad-spectrum antibacterial activity, suggesting that the acryloyl-thienyl combination could be optimized for similar applications .
  • CNS Applications : LASSBio-579’s dual dopamine/serotonin receptor activity highlights the piperazine scaffold’s adaptability for CNS disorders. The target compound’s acryloyl group may shift selectivity toward kinase or protease targets, as seen in oncology drugs like Sotorasib .
  • Multi-Target Potential: The thienyl and acryloyl groups position the compound for exploration in multi-target therapies, akin to ZZW-115-derived phenothiazine-piperazine hybrids () .

Biological Activity

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure, featuring both phenyl and thienyl groups, suggests possible interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{S}

This structure includes a piperazine core, which is known for its versatility in medicinal chemistry. The presence of the acrylate moiety enhances its reactivity and potential for biological interaction.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of various biological targets:

  • Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzyme Modulation : It can interact with enzymes, potentially affecting metabolic processes within cells. The π-π interactions and hydrogen bonding capabilities of the phenyl and thienyl groups enhance its binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The lipophilicity of these compounds plays a crucial role in their activity .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of piperazine derivatives. The introduction of thienyl and phenyl groups has been linked to enhanced anti-inflammatory effects in animal models. This suggests that this compound may also possess similar properties .

Anticancer Properties

The compound's structural characteristics allow it to engage in interactions that may inhibit tumor growth. For example, piperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Antimycobacterial Activity

A study conducted on piperazine derivatives demonstrated that modifications at the phenyl or thienyl positions significantly impacted their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with higher lipophilicity exhibited improved anti-TB activity .

Evaluation of Anti-inflammatory Activity

In a model assessing inflammatory responses, piperazine derivatives were shown to reduce edema and inflammation markers significantly. This highlights the potential therapeutic applications of this compound in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:

Compound NameKey FeaturesBiological Activity
1-PhenylpiperazineLacks acrylate moietyModerate receptor activity
4-(2-Thienyl)piperazineLacks phenyl groupReduced binding affinity
N-AcryloylpiperazineSimplified structureLimited pharmacological properties

This table illustrates the unique advantages of this compound due to its dual functional groups.

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